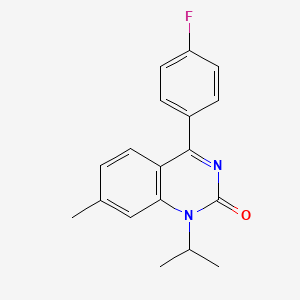
Fluproquazone
Cat. No. B1673475
Key on ui cas rn:
40507-23-1
M. Wt: 296.3 g/mol
InChI Key: ZWOUXWWGKJBAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04395550
Procedure details


17.4 g 1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone are dissolved under heating in 50 ml decaline and treated portionwise at 140° with 4 g powdered sulphur. On completion of the addition stirring is continued for 1 hour at 160°. The mixture is diluted with toluene and extracted several times with 15% hydrochloric acid. The acidic phase is treated with methylene chloride and neutralized under ice cooling with sodium hydroxide solution. The water phase is extracted with methylene chloride and the combined methylene chloride extracts concentrated in vacuo. The concentrate is chromatographed on silica gel using dichloromethane and methanol as eluant. After recrystallisation from toluene the title compound is obtained, m.p. 174°-176°.
Name
1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone
Quantity
17.4 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:4]1[CH:13]2[CH:8]([CH2:9][CH2:10][C:11]([CH3:14])=[CH:12]2)[C:7]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)=[N:6][C:5]1=[O:22])([CH3:3])[CH3:2].[S]>C1C2C(CCCC2)CCC1.C1(C)C=CC=CC=1>[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[C:7]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)=[N:6][C:5]1=[O:22])([CH3:3])[CH3:2] |^3:22|
|
Inputs


Step One
|
Name
|
1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N1C(N=C(C2CCC(=CC12)C)C1=CC=C(C=C1)F)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCC2CCCCC12
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated portionwise at 140° with 4 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
On completion of the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with 15% hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The acidic phase is treated with methylene chloride and neutralized under ice cooling with sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phase is extracted with methylene chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined methylene chloride extracts concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrate is chromatographed on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After recrystallisation from toluene the title compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC=C(C=C1)F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
